molecular formula C24H23N3O4S B2770745 2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 617696-05-6

2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2770745
CAS No.: 617696-05-6
M. Wt: 449.53
InChI Key: VIZZVEKJIHHREW-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamides are compounds containing a thiophene ring which bears a carboxamide .


Synthesis Analysis

Thiophene-2-carboxamides can be synthesized from the reaction of thiophene-2-carbonyl chloride and amines . Another method involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide, a related compound, is given by the formula C5H5NOS, with a molecular weight of 127.161 .


Chemical Reactions Analysis

Thiophene-2-carboxamides can undergo various reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and characterized using X-ray diffraction methods. This analysis provides insights into the molecular structure, which is essential for understanding its reactivity and potential applications (Vasu et al., 2004).

Pharmaceutical Applications

  • Novel thiophene derivatives synthesized from this compound have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings indicate potential applications in developing new therapeutic agents (A. Amr et al., 2010).
  • The compound has been utilized in the synthesis of biologically active, fused heterocyclic derivatives. Some of these derivatives have shown in vitro antimicrobial activity against bacteria, suggesting potential for developing new antimicrobial agents (W. Wardakhan et al., 2005).

Chemical Reactivity and Derivative Synthesis

  • The reactivity of the compound towards various chemical reagents has been explored to produce thienopyridines and thienopyrimidines, which are important in medicinal chemistry (R. Mohareb et al., 2003).
  • It has also been used as a starting material for the synthesis of biologically active isoindoloquinazoline, pyrimidine, and thiazine derivatives, further highlighting its versatility in organic synthesis (F. Abdel-latif et al., 2011).

Molecular and Supramolecular Studies

  • Studies on closely related benzamides of this compound have revealed insights into molecular conformations and modes of supramolecular aggregation. This information is crucial for understanding the physical and chemical properties of these compounds (B. K. Sagar et al., 2018).

Mechanism of Action

While the mechanism of action for your specific compound is not available, some benzo[b]thiophene-2-carboxamide derivatives have been found to exhibit STING-agonistic activity . STING is an important immune-associated protein that, when activated, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses to achieve valid antitumor efficacy .

Safety and Hazards

For the related compound thiophene-2-carboxamide, it is toxic if swallowed and may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[(2-nitrobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-22(17-10-4-6-12-19(17)27(30)31)26-24-21(18-11-5-7-13-20(18)32-24)23(29)25-15-14-16-8-2-1-3-9-16/h1-4,6,8-10,12H,5,7,11,13-15H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZZVEKJIHHREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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